![molecular formula C25H36N4O7 B12546726 N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline CAS No. 671818-12-5](/img/structure/B12546726.png)
N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This compound is composed of four amino acids: L-alanine, L-valine, 2-methylalanine, and L-proline, with a benzyloxycarbonyl protecting group attached to the N-terminus.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline typically involves solid-phase peptide synthesis (SPPS). The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-proline, is attached to a solid resin support.
Deprotection: The protecting group on the amino acid is removed to expose the amine group.
Coupling: The next amino acid, 2-methylalanine, is coupled to the exposed amine group using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for L-valine and L-alanine.
N-terminal protection: The benzyloxycarbonyl group is attached to the N-terminus of the peptide.
Cleavage: The peptide is cleaved from the resin support using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the individual amino acids.
Oxidation: The benzyloxycarbonyl group can be oxidized to form a carboxylic acid.
Reduction: The peptide can be reduced to remove the benzyloxycarbonyl group.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) can be used for reduction.
Major Products
Hydrolysis: L-alanine, L-valine, 2-methylalanine, and L-proline.
Oxidation: Carboxylic acid derivatives.
Reduction: Deprotected peptide.
科学的研究の応用
N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline has various scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Used in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for potential therapeutic applications, such as enzyme inhibitors or drug delivery systems.
Industry: Used in the development of new materials and biotechnological applications.
作用機序
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The benzyloxycarbonyl group can protect the peptide from degradation, allowing it to reach its target site.
類似化合物との比較
Similar Compounds
N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-L-alanyl-L-proline: Similar structure but without the 2-methyl group.
N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-L-leucyl-L-proline: Similar structure but with L-leucine instead of 2-methylalanine.
N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-L-phenylalanyl-L-proline: Similar structure but with L-phenylalanine instead of 2-methylalanine.
Uniqueness
N-[(Benzyloxy)carbonyl]-L-alanyl-L-valyl-2-methylalanyl-L-proline is unique due to the presence of the 2-methylalanine residue, which can influence its chemical properties and biological activity. The benzyloxycarbonyl group provides additional stability and protection, making it suitable for various research applications.
特性
CAS番号 |
671818-12-5 |
|---|---|
分子式 |
C25H36N4O7 |
分子量 |
504.6 g/mol |
IUPAC名 |
(2S)-1-[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H36N4O7/c1-15(2)19(21(31)28-25(4,5)23(34)29-13-9-12-18(29)22(32)33)27-20(30)16(3)26-24(35)36-14-17-10-7-6-8-11-17/h6-8,10-11,15-16,18-19H,9,12-14H2,1-5H3,(H,26,35)(H,27,30)(H,28,31)(H,32,33)/t16-,18-,19-/m0/s1 |
InChIキー |
CTDXESLSKIDIAX-WDSOQIARSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)C(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)O)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


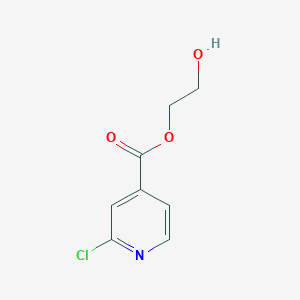
![3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid](/img/structure/B12546656.png)
![2-Bromo-4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-one](/img/structure/B12546661.png)

![Benzenamine, N-[4-methyl-1-(1-methylethenyl)-5-hexenyl]-](/img/structure/B12546663.png)
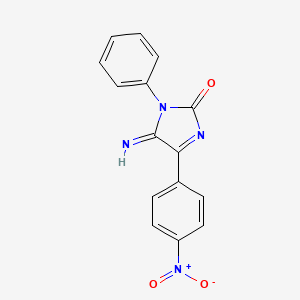
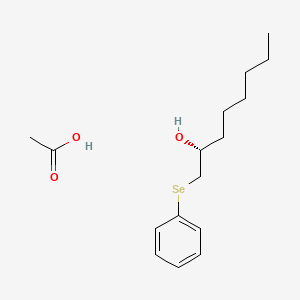



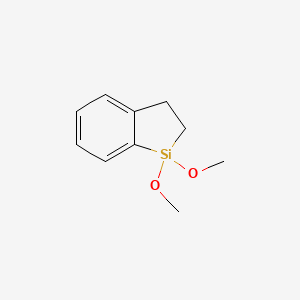

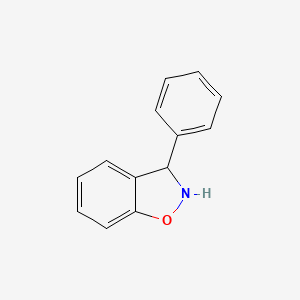
![Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane](/img/structure/B12546737.png)
